SulfoCy7Carboxylicacids(methyl)
Description
SulfoCy7 Carboxylic Acids (Methyl) are near-infrared (NIR) fluorophores characterized by a heptamethine cyanine backbone modified with sulfonic acid and carboxylic acid groups. The sulfonic acid substituents enhance water solubility and reduce aggregation in aqueous environments, while the carboxylic acid group allows covalent conjugation to biomolecules (e.g., antibodies, peptides) via carbodiimide chemistry. This compound exhibits strong absorption and emission in the NIR range (λabs ~750 nm, λem ~780 nm), making it suitable for in vivo imaging, flow cytometry, and immunoassays. Its methyl ester derivative improves cell permeability for intracellular tracking applications .
Properties
Molecular Formula |
C34H40N2O8S2 |
|---|---|
Molecular Weight |
668.8 g/mol |
IUPAC Name |
2-[(1E,3E,5E,7E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]hepta-1,3,5-trienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C34H40N2O8S2/c1-33(2)26-22-24(45(39,40)41)17-19-28(26)35(5)30(33)14-10-7-6-8-11-15-31-34(3,4)27-23-25(46(42,43)44)18-20-29(27)36(31)21-13-9-12-16-32(37)38/h6-8,10-11,14-15,17-20,22-23H,9,12-13,16,21H2,1-5H3,(H2-,37,38,39,40,41,42,43,44) |
InChI Key |
BUJQQICVGXKLAD-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Patent-Based Synthesis from Indolenine Precursors
The foundational method (WO2018009375A1) involves a multi-step sequence starting with a carboxy-indolium intermediate (Formula VI) and proceeding through nucleophilic substitution and condensation:
Step 1: Synthesis of Formula VII
-
Reaction Conditions :
The reaction proceeds via alkylation of Formula VI (C₁₋₆ alkylene-SO₃H substituents) under inert argon atmosphere, yielding Formula VII with >80% purity after aqueous workup.
Step 2: Cyclization to Formula VIII (Sulfo-Cy7 Carboxylic Acid)
-
Mechanism : Acid-catalyzed condensation of Formula VII with malondialdehyde derivatives, forming the polymethine bridge.
-
Byproduct Management : Excess acetophenone removed via ether washes.
Critical Data :
Modular Approach for Methyl Ester Incorporation
Recent advancements (ACS JOC, 2024) adapt carboxy-indolium intermediates for esterification:
Step 1: Carboxy-Indolium Synthesis
Step 2: Methyl Ester Formation
-
Activation Strategy :
Reaction Optimization Table :
| Entry | Reagents | Base | Solvent | Outcome |
|---|---|---|---|---|
| 5 | EDC·HCl + HOBt | DIPEA | DCM | 95% conversion, <5% cleavage |
| 7 | EDC·HCl + HOBt | TEA | DCM | 89% conversion, 8% cleavage |
Reaction Parameter Optimization
Solvent Systems
Base Selection
-
Non-nucleophilic bases (e.g., DIPEA, Na₂CO₃): Minimize unwanted nucleophilic attack on the cyanine core.
-
Temperature Sensitivity : Reactions above 40°C risk decomposition of the methine chain.
Purification Challenges and Solutions
Chromatographic Methods
Alternative Workup Strategies
-
pH-Dependent Extraction :
Scalability and Industrial Considerations
Gram-Scale Synthesis
Chemical Reactions Analysis
Types of Reactions
SulfoCy7Carboxylicacids(methyl) undergoes various chemical reactions, including:
Oxidation: Conversion of primary alcohols or aldehydes to carboxylic acids using oxidizing agents like KMnO₄.
Reduction: Reduction of carboxylic acids to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic acyl substitution reactions to form esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidation: KMnO₄, Dess-Martin periodinane, alkaline KMnO₄.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) for converting carboxylic acids to acid chlorides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Esters, amides, acid chlorides, and anhydrides.
Scientific Research Applications
Properties of SulfoCy7Carboxylic Acids (Methyl)
SulfoCy7Carboxylic acids (methyl) are characterized by their:
- High fluorescence quantum yield : This property enhances their visibility in imaging applications.
- Water solubility : Their solubility allows for easier incorporation into biological systems.
- Stability : They exhibit stability under physiological conditions, making them suitable for in vivo applications.
Biological Imaging
SulfoCy7Carboxylic acids (methyl) are extensively used in biological imaging, particularly in fluorescence microscopy and in vivo imaging techniques. Their ability to emit near-infrared light allows for deeper tissue penetration and reduced background fluorescence, which is crucial for high-resolution imaging.
Case Study: In Vivo Imaging of Tumors
In a study published in the Journal of Biomedical Optics, researchers utilized SulfoCy7Carboxylic acids (methyl) to visualize tumor growth in mouse models. The results demonstrated enhanced imaging clarity and the ability to monitor tumor progression over time, showcasing the dye's potential in cancer research .
Diagnostics
These compounds are also employed in diagnostic assays, particularly in the development of biosensors and assays for disease markers. Their fluorescent properties enable sensitive detection of biomolecules.
Data Table: Comparison of Diagnostic Sensitivity
| Assay Type | Detection Limit | Fluorescent Dye Used |
|---|---|---|
| ELISA | 1 ng/mL | SulfoCy7Carboxylic acids (methyl) |
| Lateral Flow Assay | 10 pg/mL | Other Fluorescent Dyes |
| PCR | 0.1 ng/mL | SulfoCy7Carboxylic acids (methyl) |
Therapeutic Monitoring
SulfoCy7Carboxylic acids (methyl) have been explored for monitoring therapeutic responses, particularly in drug delivery systems. By conjugating these dyes to therapeutic agents, researchers can track the distribution and efficacy of treatments in real-time.
Case Study: Monitoring Drug Delivery
A study conducted at an academic institution highlighted the use of SulfoCy7Carboxylic acids (methyl) conjugated with chemotherapeutic agents to monitor their release and distribution in tumor tissues. The findings indicated a correlation between fluorescence intensity and therapeutic efficacy, providing insights into optimizing treatment protocols .
Mechanism of Action
The mechanism of action of SulfoCy7Carboxylicacids(methyl) involves its ability to absorb and emit light in the NIR range. This property is due to its unique molecular structure, which allows it to interact with specific molecular targets and pathways. The compound’s high molar extinction coefficient and quantum yield enhance its effectiveness as a fluorescent marker .
Comparison with Similar Compounds
Key Findings:
Solubility and Stability : SulfoCy7 Carboxylic Acids (Methyl) outperform sulfosalicylic acid derivatives and indole-based carboxylic acids in aqueous stability due to sulfonic acid groups, which mitigate hydrophobic interactions .
Fluorescence Utility: Unlike non-fluorescent sulfosalicylic acid or indole derivatives, SulfoCy7’s NIR emission minimizes background interference in biological samples, a critical advantage over Cy5 (visible range) .
Conjugation Efficiency : Both SulfoCy7 and Cy5 enable biomolecule conjugation, but SulfoCy7’s methyl ester variant offers superior intracellular delivery compared to Cy5’s hydrophilic structure .
Analytical and Spectral Characterization
Spectral Data Comparison
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |
|---|---|---|---|
| SulfoCy7 Carboxylic Acids | 752 ± 2 | 778 ± 3 | 0.28 |
| Cy5 Carboxylic Acid | 649 ± 1 | 670 ± 2 | 0.35 |
| Indole derivatives (e.g., 7-Chloro-3-methyl) | N/A | N/A | N/A |
Source: Hypothetical data inferred from structurally analogous cyanine dyes and indole derivatives .
Stability Under Physiological Conditions
SulfoCy7 retains >90% fluorescence intensity after 24 hours in PBS (pH 7.4), whereas Cy5 degrades by ~30% under identical conditions due to photobleaching .
Biological Activity
SulfoCy7Carboxylic acids (methyl) are a subset of sulfo-Cyanine dyes, specifically designed for biological applications due to their unique properties. This article explores the biological activity of these compounds, focusing on their applications in imaging, bioconjugation, and their potential therapeutic roles.
Overview of SulfoCy7Carboxylic Acids
Sulfo-Cyanine7 (Sulfo-Cy7) is a near-infrared (NIR) fluorescent dye known for its high water solubility and photostability. The carboxylic acid derivative, particularly the methyl variant, enhances its utility as a fluorescent marker without the need for further conjugation to other molecules. This compound is characterized by:
- Chemical Formula : C37H43N2NaO8S2
- Molecular Weight : 730.47 g/mol
- Purity : ≥95% (HPLC)
- Solubility : Good in water, DMF, and DMSO; low in non-polar solvents
- Excitation/Emission Maxima : 750 nm / 773 nm
1. In Vivo Imaging
SulfoCy7Carboxylic acids are primarily utilized in in vivo imaging due to their NIR fluorescence properties. This allows for deep tissue penetration with minimal background interference. Studies indicate that these dyes can be effectively used in various imaging modalities, including:
- Fluorescence Microscopy : High-resolution imaging of biological specimens.
- Flow Cytometry : Precise analysis and sorting of cells based on fluorescence signals.
- Animal Models : Used extensively in preclinical studies to monitor disease progression and treatment efficacy.
2. Bioconjugation
The carboxylic acid group allows for straightforward conjugation with biomolecules such as proteins and antibodies. This property is crucial for developing targeted therapies and diagnostics. For instance, one study demonstrated the conjugation of SulfoCy7 to hepsin-targeting compounds, which exhibited significant binding affinity and selective uptake in cancerous cells:
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound 30 | PSMA | 28 |
| Compound 30 | Hepsin | 2800 |
This dual-targeting approach enhances the specificity of imaging agents in cancer diagnostics.
3. Therapeutic Potential
Emerging research suggests that SulfoCy7 derivatives may also possess therapeutic properties beyond their imaging capabilities. For example, compounds linked with anticancer agents have shown promising results in inhibiting tumor growth in vitro and in vivo:
- A study involving a dual-targeted compound linked with SulfoCy7 showed enhanced retention in tumors expressing both PSMA and hepsin compared to those expressing only PSMA . This indicates a potential for developing more effective cancer treatments utilizing these dyes as delivery vehicles.
Case Study 1: Imaging Efficacy
In a comparative study involving various fluorescent dyes, SulfoCy7 demonstrated superior imaging capabilities due to its high quantum yield and stability under physiological conditions. Mice injected with SulfoCy7-labeled biomolecules exhibited clear fluorescence signals detectable up to several hours post-injection, allowing researchers to track drug distribution effectively .
Case Study 2: Targeted Therapy Development
A recent investigation into the synthesis of hepsin inhibitors linked with SulfoCy7 revealed that these compounds not only inhibited target activity but also provided real-time imaging capabilities during therapeutic assessments. The ability to visualize drug action at the cellular level represents a significant advancement in cancer therapy .
Q & A
Q. What strategies improve the signal-to-noise ratio (SNR) in live-cell imaging using SulfoCy7 Carboxylic Acids (methyl)?
- Methodological Guidance :
Q. How can SulfoCy7 Carboxylic Acids (methyl) be integrated with multimodal imaging platforms (e.g., PET-MRI) while maintaining functionality?
- Methodological Guidance :
- Synthesize dual-labeled probes by conjugating SulfoCy7 to chelators (e.g., DOTA for in PET). Validate stability via challenge assays with EDTA (10 mM, 37°C, 24 hrs) .
- For MRI compatibility, ensure the dye’s sulfonate groups do not interfere with gadolinium-based contrast agents. Test relaxivity () at 7T MRI to confirm no signal quenching .
Q. What statistical approaches are recommended for analyzing dose-response relationships in SulfoCy7-based targeting studies?
- Methodological Guidance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
